molecular formula C11H11Cl2NO2 B312127 N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide

N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B312127
M. Wt: 260.11 g/mol
InChI Key: NNMVUVLAPKARDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound with a molecular formula of C₁₁H₁₀Cl₂NO₂ This compound is characterized by the presence of a dichlorophenyl group attached to an oxolane ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3,5-dichloroaniline with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with oxolane-2-carboxylic acid in the presence of a base, such as triethylamine, to yield the desired carboxamide. The reaction conditions generally include:

  • Temperature: 0-5°C for the initial formation of the acid chloride, followed by room temperature for the subsequent reaction.
  • Solvent: Dichloromethane or another suitable organic solvent.
  • Reaction Time: Several hours, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide
  • N-(3,4-dichlorophenyl)oxolane-2-carboxamide

Uniqueness

N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide is unique due to its specific structural features, such as the dichlorophenyl group and the oxolane ring. These features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H11Cl2NO2/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h4-6,10H,1-3H2,(H,14,15)

InChI Key

NNMVUVLAPKARDR-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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